molecular formula C12H12FNO B12440769 6-Fluoro-1-propylindole-3-carbaldehyde

6-Fluoro-1-propylindole-3-carbaldehyde

Cat. No.: B12440769
M. Wt: 205.23 g/mol
InChI Key: HHIUHLVCTWKPRK-UHFFFAOYSA-N
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Description

6-Fluoro-1-propyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, influencing their function .

Comparison with Similar Compounds

  • 6-Fluoroindole-3-carbaldehyde
  • 1-Propyl-1H-indole-3-carbaldehyde
  • 6-Fluoro-1H-indole-3-carbaldehyde

Comparison: 6-Fluoro-1-propyl-1H-indole-3-carbaldehyde is unique due to the simultaneous presence of a fluorine atom and a propyl group. This combination enhances its chemical stability and reactivity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the propyl group can influence its biological activity .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-1-propylindole-3-carbaldehyde

InChI

InChI=1S/C12H12FNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3

InChI Key

HHIUHLVCTWKPRK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=C1C=C(C=C2)F)C=O

Origin of Product

United States

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